![molecular formula C10H6N4 B1295783 Pyrazino[2,3-f]quinoxaline CAS No. 231-23-2](/img/structure/B1295783.png)

Pyrazino[2,3-f]quinoxaline

Descripción general

Descripción

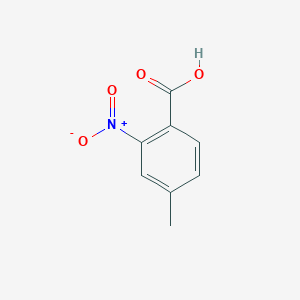

Pyrazino[2,3-f]quinoxaline is a heterocyclic compound . It is used as a ligand in the synthesis of copper(I)-phenanthroline complexes, which are used in molecular device technology and in solar-energy conversion . It functions as an electron acceptor and the electron density is delocalized on the quinoxaline ring .

Synthesis Analysis

The synthesis of a hexaethynyl [2,3-g]pyrazinoquinoxaline starts from tetraaminobenzoquinone. Condensation to bis (triisopropylsilyl)hexadiyne-2,3-dione affords 2,3,7,8-tetrakis (triisopropylsilylethynyl)pyrazino [2,3-g]quinoxaline-5,10-dione .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The electron density is delocalized on the quinoxaline ring .Chemical Reactions Analysis

The synthesis of a hexaethynyl [2,3-g]pyrazinoquinoxaline involves a reaction with TIPS-CC-Li followed by reduction with hypophosphite in the presence of KI .Physical And Chemical Properties Analysis

Pyrazino[2,3-f]quinoxaline has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section (100–1290 GM) within 740–1000 nm .Aplicaciones Científicas De Investigación

Solar Cell Applications

Pyrazino[2,3-g]quinoxaline has been employed as a π-linker in D–π–A type dyes, exhibiting an unusually broad and intense spectral absorption ranged from the visible to the near infrared region . This property makes it suitable for solar cell applications. A power conversion efficiency of 6.86% was achieved in dye-sensitized solar cells .

Bioimaging and Photodynamic Therapy

A water-soluble photosensitizer, PQs-PEG5, based on a novel Pyrazino[2,3-g]quinoxaline (PQ) prototype compound (PQs-5), was designed and synthesized . It has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section (100–1290 GM) within 740–1000 nm . It exhibits both a high fluorescence quantum yield (∼0.55) and singlet oxygen quantum yield (∼0.47) . This compound can present outstanding bioimaging performance and photodynamic therapy (PDT) efficacies simultaneously .

Photothermal Therapy

Pyrazino[2,3-g]quinoxaline-Based Nanoparticles have been used as Near-Infrared Phototheranostic Agents for Efficient Photoacoustic-Imaging-Guided Photothermal Therapy . Both in vitro and in vivo experiments have shown that PQs-TPA NPs can be used as a high-contrast probe for photoacoustic (PA) imaging and can effectively inhibit tumor growth in live mice through PA imaging-guided photothermal therapy (PTT) .

Safety And Hazards

While specific safety and hazards for Pyrazino[2,3-f]quinoxaline are not mentioned in the search results, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Direcciones Futuras

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Propiedades

IUPAC Name |

pyrazino[2,3-f]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGFMWKZVZOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C3=NC=CN=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276634 | |

| Record name | Pyrazino[2,3-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazino[2,3-f]quinoxaline | |

CAS RN |

231-23-2 | |

| Record name | Pyrazino[2,3-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

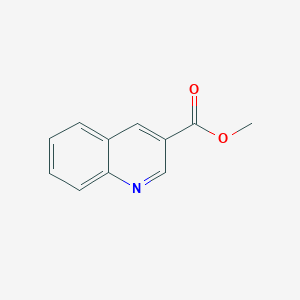

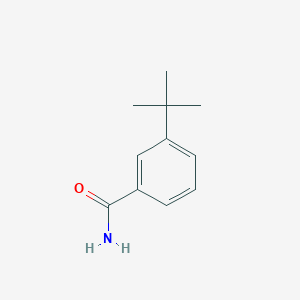

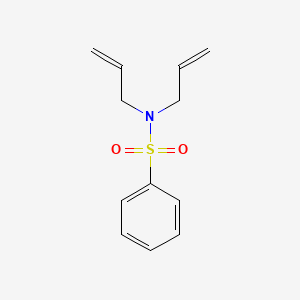

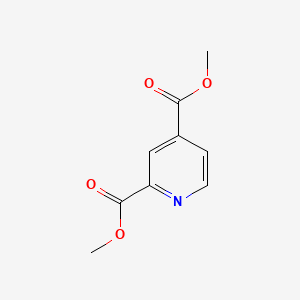

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)